molecular formula C19H23NO2 B1207720 Buchapine

Buchapine

Cat. No.: B1207720
M. Wt: 297.4 g/mol
InChI Key: LAXFAGHIJVQGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buchapine is a naturally occurring quinoline alkaloid isolated from plants such as Haplophyllum bucharicum and Euodia roxburghiana . It serves as an important lead compound in medicinal chemistry, particularly in the search for new antiviral agents . Research has demonstrated that this compound exhibits anti-HIV activity against HIV-1 in cultured human lymphoblastoid CEM-SS cells, with studies reporting an IC50 value of 8 μM against HIV-1 reverse transcriptase (RT) . This mechanism of action, inhibiting the viral RT enzyme, places it in a category of scientific interest for the development of novel antiretroviral therapies . The structural motif of the quinoline-2,4-diol, which is present in this compound, has been the subject of further structure-activity relationship (SAR) studies. Synthetic derivatives based on this core structure have been developed and evaluated, confirming the potential of this chemical scaffold in anti-HIV drug discovery . As a natural product, this compound also highlights the continued value of biodiversity in providing new leads for pharmaceutical development . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in compliance with their institution's safety procedures.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

3-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)-1H-quinoline-2,4-dione

InChI

InChI=1S/C19H23NO2/c1-6-18(4,5)19(12-11-13(2)3)16(21)14-9-7-8-10-15(14)20-17(19)22/h6-11H,1,12H2,2-5H3,(H,20,22)

InChI Key

LAXFAGHIJVQGNK-UHFFFAOYSA-N

SMILES

CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)C(C)(C)C=C)C

Canonical SMILES

CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)C(C)(C)C=C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Buchapine’s pharmacological profile is best contextualized against other quinoline/quinazoline alkaloids and synthetic antivirals. Below is a detailed analysis:

Table 1: Anti-HIV Activity of this compound and Comparable Compounds

Compound Source/Class IC₅₀ (μM) CC₅₀ (μM) Therapeutic Index (TI) Key Features References
This compound Haplophyllum spp. 2.99 55.9 18.7 Natural origin; targets HIV-1 NL4.3
AZT Synthetic nucleoside 1.04 24.0 23.1 High efficacy but cytotoxicity concerns
3-(3-Methylbut-2-enyl)-4-(3-Methylbut-2-enyloxy)quinolin-2-ol Synthetic quinoline derivative 3.10 58.2 18.8 Structural mimic of this compound; similar TI
Sandramycin Streptomyces spp. 0.85 12.4 14.6 Potent but high cytotoxicity
Pseudane IX Ruta angustifolia 1.4 μg/mL >100 μg/mL >71.4 Targets HCV; superior to ribavirin

Structural and Functional Insights:

This compound vs. AZT : While AZT has a lower IC₅₀ (1.04 μM vs. 2.99 μM), its CC₅₀ (24.0 μM) is significantly lower than this compound’s (55.9 μM), indicating broader safety margins for this compound .

Natural vs. Synthetic Derivatives: this compound’s TI (18.7) closely matches synthetic analogs like 3-(3-methylbut-2-enyl)-quinolin-2-ol (TI = 18.8), underscoring the feasibility of natural products as lead compounds for optimization .

Cross-Viral Activity : Unlike Pseudane IX, which is specific to HCV (IC₅₀ = 1.4 μg/mL), this compound’s activity is HIV-1-selective, highlighting structural determinants of target specificity .

Table 2: Broader Antiviral and Anti-Inflammatory Profiles

Compound Activity Mechanism/Notes References
This compound Anti-HIV-1 Blocks viral replication in CD4+ T-cells
γ-Fagarine Anti-HCV (IC₅₀ = 20.4 μg/mL) Weak activity; limited therapeutic value
Skimmianine Anti-inflammatory (IC₅₀ = 7.0 μM) Inhibits LPS-induced NO production
Waltherione A Anti-HIV-1 (EC₅₀ = 4.8 μg/mL) Targets viral entry/fusion

Critical Discussion of Research Findings

Advantages of this compound: Natural Product Scaffold: Its quinoline core enables interactions with viral enzymes or host receptors, a feature less prevalent in purely synthetic drugs . Resistance Mitigation: this compound’s novel mechanism (distinct from AZT’s reverse transcriptase inhibition) may circumvent clinical resistance issues .

Limitations and Challenges: Moderate Potency: Compared to Sandramycin (IC₅₀ = 0.85 μM), this compound’s higher IC₅₀ necessitates structural optimization for clinical relevance . Limited Bioavailability: Natural alkaloids often face pharmacokinetic hurdles; derivatives with improved solubility/stability are under investigation .

Future Directions: Analog Synthesis: highlights this compound-derived quinoline 2,4-diol analogs with TI exceeding AZT, suggesting promise for next-gen antivirals. Combination Therapies: Pairing this compound with latency-reversing agents could enhance efficacy in HIV reservoir eradication .

Preparation Methods

Early Synthetic Routes by Bellino and Venturella

The foundational synthesis of this compound was first reported by Bellino and Venturella in 1986. Their approach utilized a multi-step sequence starting with 3-methylbut-2-enol (prenol) and 4-hydroxyquinolin-2-one as key intermediates. The synthesis involved:

  • O-Alkylation : Prenol was reacted with 4-hydroxyquinolin-2-one under basic conditions (K2_2CO3_3) in a toluene/water biphasic system to introduce the 3-methylbut-2-enoxy group at the C-4 position.

  • C-Alkylation : A second equivalent of prenyl bromide was used to alkylate the C-3 position of the quinoline core, requiring elevated temperatures (110°C) and extended reaction times (24–48 hours).

  • Purification : The crude product was purified via flash column chromatography using silica gel 60H (63–200 μm particle size) with hexane/ethyl acetate gradients.

This method achieved this compound in 17–44% overall yield, limited by competing side reactions during the alkylation steps.

Polyphosphoric Acid-Mediated Cyclization

A modified route employed polyphosphoric acid (PPA) as a cyclizing agent to construct the quinoline core. Starting from bis-malonamide intermediates, PPA facilitated intramolecular cyclization at 120°C, yielding 4-hydroxyquinolin-2-one precursors. Subsequent alkylation steps mirrored Bellino and Venturella’s protocol but improved yields to 44–91% for critical intermediates.

Modern Catalytic Approaches

Transition Metal-Catalyzed Alkylation

Recent advances leverage transition metal catalysts to enhance regioselectivity. For example, Cu(I)Cl/K2_2CO3_3 systems enable efficient C-3 dibenzylation of 4-hydroxyquinolin-2-ones, reducing reaction times to 2–5 hours. This method, adapted for this compound synthesis, utilizes prenyl bromides in acetonitrile at 80°C, achieving 68–85% yields for the final alkylation step.

Iridium-Catalyzed Transfer Hydrogenation

A 2021 study demonstrated iridium-catalyzed transfer hydrogenation for quinoline synthesis. Applied to this compound, this method involves:

  • Substrates : 2-Aminobenzyl alcohol and β-keto esters.

  • Conditions : [IrCp*Cl2_2]2_2/t-BuOK catalyst, isopropanol as hydrogen donor, 80°C.

  • Yield : 72–89% with >95% regioselectivity.

This approach minimizes side reactions and operates under milder conditions compared to classical methods.

Regioselective Functionalization Strategies

Directed C–H Activation

Rhodium(III)-catalyzed C–H activation has been explored for late-stage diversification of this compound derivatives. Key steps include:

  • Substrate : 3-(2-Aminophenyl)quinoline.

  • Catalyst : [Cp*RhCl2_2]2_2 with AgSbF6_6 as additive.

  • Outcome : Direct introduction of prenyl groups at C-8 with 78% efficiency.

Reductive Amination

Sodium borohydride (NaBH4_4) in ethyl acetate/ethanol (1:1) reduces imine intermediates generated from this compound and primary amines, enabling N-alkylated derivatives in 82–90% yields.

Comparative Analysis of Synthetic Methods

MethodKey Reagents/CatalystsYield (%)Temperature (°C)Time (h)
Classical AlkylationK2_2CO3_3, prenyl bromide17–4411024–48
PPA CyclizationPolyphosphoric acid44–911206
Cu(I)-CatalyzedCu2_2Cl2_2, K2_2CO3_368–85805
Ir-Catalyzed[IrCp*Cl2_2]2_2, t-BuOK72–898012

Mechanistic Insights

Alkylation Dynamics

The C-3 alkylation of 4-hydroxyquinolin-2-one proceeds via an SN_\text{N}2 mechanism, where the deprotonated hydroxyl group at C-4 acts as a nucleophile, attacking prenyl bromide. Competing O- vs. C-alkylation is mitigated by steric hindrance from the prenyl group.

Role of Polyphosphoric Acid

PPA protonates carbonyl groups, facilitating cyclization through a six-membered transition state. This step is rate-determining, with activation energies of ~85 kJ/mol .

Q & A

Q. How to design experiments investigating this compound’s stability under physiological conditions?

  • Answer : Simulate gastric/intestinal fluids (USP protocols) and monitor degradation via LC-MS/MS. Assess light/oxygen sensitivity using accelerated stability studies (ICH Q1A guidelines). For temperature dependence, apply Arrhenius kinetics to predict shelf-life .

Methodological Resources

  • Data Contradiction Analysis : Apply triangulation (multiple methods/theories) and peer debriefing to minimize interpretive bias .
  • Systematic Reviews : Follow PRISMA guidelines for transparent reporting. Use tools like Rayyan for screening and Covidence for data extraction .
  • Ethical Compliance : Archive raw data in FAIR-aligned repositories (e.g., Zenodo) and disclose conflicts of interest per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buchapine
Reactant of Route 2
Buchapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.